3-氯-3'-甲氧基芪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

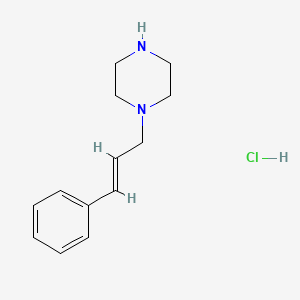

3-Chloro-3'-methoxystilbene is a synthetic compound that is used in scientific research for a variety of applications. It is a derivative of stilbene, a naturally occurring phenylpropene found in a variety of plants. 3-Chloro-3'-methoxystilbene is a versatile compound with a wide range of applications in laboratory experiments. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.

科学研究应用

化学性质和合成:

- Speicher 和 Schoeneborn (1997) 的一项研究描述了从苔藓中分离和结构解析单体芪衍生物,该衍生物与 3-氯-3'-甲氧基芪密切相关 (Speicher & Schoeneborn, 1997).

- Vuk 等人 (2014) 研究了新型芳基化氯代和甲氧基-1,3-丁二烯,它们的结构与 3-氯-3'-甲氧基芪相似,重点研究了它们的分子构象和晶体堆积 (Vuk 等,2014).

光学性质:

- Li 等人 (2002) 讨论了通过分子控制调节光学性质和增强聚(噻吩)的固态发射,其中使用了类似于 3-氯-3'-甲氧基芪的衍生物 (Li 等,2002).

药理应用:

- Martinez 等人 (2013) 的研究开发了一种高效液相色谱法,用于测定生物体液中与 3-氯-3'-甲氧基芪结构相关的化合物,表明其在药代动力学中的潜在用途 (Martinez 等,2013).

光伏研究:

- Dang 等人 (2011) 讨论了在聚合物基光伏电池中使用与 3-氯-3'-甲氧基芪相关的材料,强调了这些化合物在可再生能源研究中的重要性 (Dang 等,2011).

杀线虫活性:

- Ali 等人 (1992) 的一项研究合成了各种 (E)-羟基芪,它们与 3-氯-3'-甲氧基芪密切相关,发现它们表现出有效的杀线虫活性 (Ali 等,1992).

作用机制

Target of Action

It is known that stilbene derivatives, to which 3c3’ms belongs, are often studied for their potential anticancer properties .

Mode of Action

The compound’s interaction with its targets likely involves intra-molecular interactions such as hyperconjugative, mesomeric, and steric effects . These interactions could potentially alter the function of the target molecules, leading to changes at the cellular level.

Action Environment

The action of 3C3’MS may be influenced by various environmental factors. For instance, the solvent in which 3C3’MS is dissolved can affect its absorption wavelength, as demonstrated in a study where the compound’s absorption was calculated in different solvents such as Acetonitrile, Methanol, and Ethanol . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by its surrounding environment.

属性

IUPAC Name |

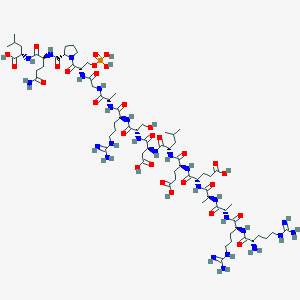

1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHFJXLLHMOLGG-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What computational methods were employed to investigate the properties of 3C3'MS for potential anticancer drug applications?

A1: Researchers utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G (d, p) basis set to study the ground state optimized structure and spectroscopic properties of 3C3'MS []. These computational methods allowed them to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. Time-Dependent Density Functional Theory (TD-DFT) was further employed to compute the maximum wavelength of absorption in different solvents (Acetonitrile, Methanol, and Ethanol) []. These computational studies provided valuable insights into the structural and electronic properties of 3C3'MS, relevant to its potential as an anticancer agent.

Q2: What insights did the computational studies reveal about the electronic properties and potential reactivity of 3C3'MS?

A2: Analysis of the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) provided insights into the reactivity and potential interaction sites of 3C3'MS with biological targets []. Additionally, the study calculated quantum chemical descriptors, including HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which offered insights into the molecule's stability and reactivity []. These findings could guide further research into understanding how 3C3'MS might interact with specific biological targets to exert its anticancer effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)